![molecular formula C11H18BNO2 B1531986 (3-((Diethylamino)methyl)phenyl)boronic acid CAS No. 944483-39-0](/img/structure/B1531986.png)
(3-((Diethylamino)methyl)phenyl)boronic acid
Overview
Description
“(3-((Diethylamino)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H18BNO2 . It has a molecular weight of 207.08 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
Boronic acids, such as “(3-((Diethylamino)methyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of boronic esters is another method that has been developed, although it is not as well-established .Molecular Structure Analysis
The InChI code for “(3-((Diethylamino)methyl)phenyl)boronic acid” is 1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 .Chemical Reactions Analysis
Boronic acids are used in Suzuki–Miyaura (SM) coupling reactions, which involve the formation of carbon–carbon bonds . The reaction involves two key steps: oxidative addition, where palladium donates electrons to form a new Pd–C bond, and transmetalation, where the organic group is transferred from boron to palladium .Physical And Chemical Properties Analysis
“(3-((Diethylamino)methyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 207.08 .Scientific Research Applications
Carbohydrate and Diol Recognition
- Boronic acids like (3-((Diethylamino)methyl)phenyl)boronic acid demonstrate significant interaction with carbohydrate moieties on biological membranes. This interaction is critical for understanding cellular processes involving carbohydrates, such as glycoproteins and glycolipids (Otsuka et al., 2003).
Synthesis and Crystal Structure Analysis
- The synthesis process and crystal structure analysis of amino-3-fluorophenyl boronic acid, a derivative of the parent compound, have been explored. This research contributes to the understanding of the molecular structure and potential applications in material science (Das et al., 2003).
Functional Polymers and Polymerisation
- Acrylamido boronic acids, closely related to (3-((Diethylamino)methyl)phenyl)boronic acid, are essential in developing functional polymers. They are used as building blocks in polymer synthesis, highlighting their role in material science and engineering (D'Hooge et al., 2008).
Sensing Applications
- Phenylboronic acids are used in sensors due to their ability to bind with diols. (3-((Diethylamino)methyl)phenyl)boronic acid has applications in creating sensors, especially for detecting carbohydrates and sugars at physiological pH levels, which is significant in biomedical and diagnostic applications (Sartain et al., 2008).
Biological and Chemical Sensing
- The compound's derivatives have been used in constructing glucose sensing materials that operate at physiological pH. This is vital for non-invasive monitoring technologies in healthcare, such as diabetes monitoring (Alexeev et al., 2004).
Bacterial Detection
- Boronic acids, due to their ability to bind diols, have been utilized in detecting bacteria. This is critical for developing new, less expensive, and more robust affinity sensors for a range of compounds, including pathogens (Wannapob et al., 2010).
Chemical Catalysis
- Phenylboronic acids like (3-((Diethylamino)methyl)phenyl)boronic acid serve as catalysts in various chemical reactions, contributing significantly to synthetic chemistry and industrial applications (Ishihara et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(diethylaminomethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-6-5-7-11(8-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIMXKVETPNUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Diethylamino)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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